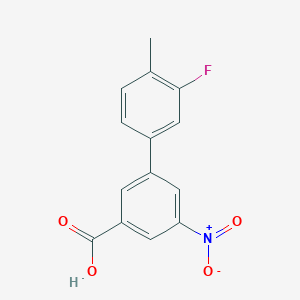

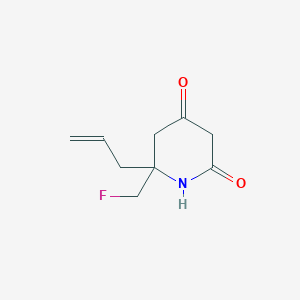

3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

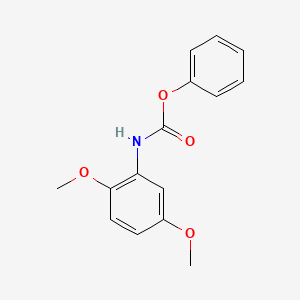

3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid is a synthetic compound that is used in various research studies, including those related to biochemistry and physiology. It is an aromatic acid that is derived from the nitration of 3-fluoro-4-methylphenol, and is a fluorinated derivative of benzoic acid. This compound has a wide range of applications in scientific research, and is used as a reagent in various laboratory experiments.

Scientific Research Applications

1. Building Block for Heterocyclic Scaffolds

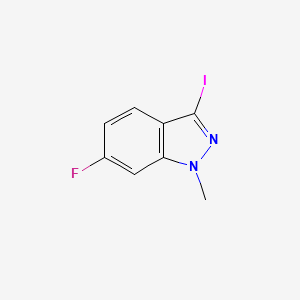

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to 3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid, has been identified as a multireactive building block useful in heterocyclic oriented synthesis (HOS). This compound enables the preparation of substituted nitrogenous heterocycles, which are significant in drug discovery. The method supports the synthesis of diverse libraries, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides (Křupková et al., 2013).

2. Intermediate for Organic Synthesis

3. Solid-Phase Synthesis Applications

The use of 4-fluoro-3-nitrobenzoic acid in solid-phase synthesis demonstrates its potential in creating N-hydroxyindoles and benzo[c]isoxazoles. This application involves treating Wang resin-bound 4-fluoro-3-nitrobenzoic acid with various compounds, leading to significant derivatives used in chemical research (Stephensen & Zaragoza, 1999).

4. Synthesis of Benzodiazepines

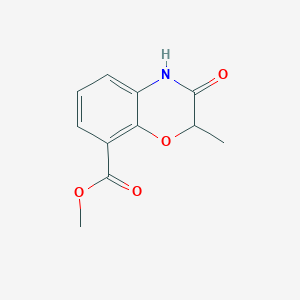

4-Fluoro-3-nitrobenzoic acid is employed in the synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones. This process involves tethering the acid to a solid support, followed by various chemical reactions to create the benzodiazepinone skeleton. This method is significant for the production of compounds relevant in medicinal chemistry (Lee et al., 1999).

5. Chemical Analysis and Detection

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, structurally similar to 3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid, is used as a fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This application highlights its utility in analytical chemistry for sensitive detection (Watanabe & Imai, 1981).

properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-8-2-3-9(7-13(8)15)10-4-11(14(17)18)6-12(5-10)16(19)20/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGICNTDEGPQQSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689299 |

Source

|

| Record name | 3'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261903-43-8 |

Source

|

| Record name | 3'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-A]pyridin-7-ylboronic acid](/img/structure/B1393692.png)

![ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate](/img/structure/B1393699.png)

![N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393706.png)

acetic acid](/img/structure/B1393714.png)